

Erythrinin F chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrinin F*

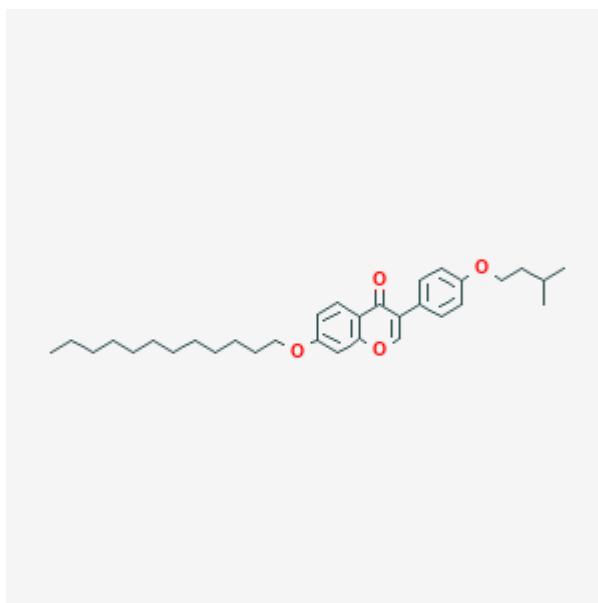
Cat. No.: *B1632257*

[Get Quote](#)

Erythrinin F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract


Erythrinin F is a naturally occurring isoflavanoid that has been isolated from the twigs of *Erythrina arborescens*. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical and spectroscopic properties of **Erythrinin F**. It also summarizes the known biological activities of related compounds from the *Erythrina* genus, suggesting potential areas of investigation for **Erythrinin F**. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Chemical Structure and Properties

Erythrinin F is an isoflavanoid characterized by a C-2 hydroxyl group and a unique dihydrofuro[3,2-g]chromen-5-one core. Its structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure

The systematic IUPAC name for **Erythrinin F** is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuro[3,2-g]chromen-5-one. The chemical structure is depicted in Figure 1.

Figure 1. 2D Chemical Structure of **Erythrinin F**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Erythrinin F**, such as melting point, boiling point, and solubility, are not extensively reported in the current literature. However, some key properties have been determined and are summarized in Table 1.

Table 1: Physicochemical Properties of **Erythrinin F**

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₇	[1]
Molecular Weight	370.4 g/mol	[1]
Appearance	Yellow amorphous powder	Wang et al., 2013
CAS Number	1616592-60-9	[1]
SMILES	CC(C)(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O	[1]

Spectroscopic Data

The structural elucidation of **Erythrinin F** was primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are presented in Tables 2, 3, and 4.

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for **Erythrinin F**

Ion	Calculated m/z	Found m/z
[M + H] ⁺	371.1125	371.1122

Data from Wang et al., 2013.

Table 3: ¹H-NMR Spectroscopic Data for **Erythrinin F** (500 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	8.08	s	
6'	7.28	d	8.6
2'	7.28	d	8.6
3'	6.80	d	8.6
5'	6.80	d	8.6
9	6.47	s	
1"	4.88	d	8.9
2"	3.32	d	8.9
4"-CH ₃	1.32	s	
5"-CH ₃	1.22	s	

Data from Wang et al., 2013.

Table 4: ¹³C-NMR Spectroscopic Data for **Erythrinin F** (125 MHz, CD₃OD)

Position	δ C (ppm)
2	155.6
3	123.1
4	181.9
4a	106.3
5	164.2
6	115.3
7	159.0
8	104.9
9	95.1
9a	160.0
1'	124.2
2', 6'	131.2
3', 5'	116.3
4'	158.7
1"	92.4
2"	47.9
3"	73.1
4"	26.1
5"	24.1

Data from Wang et al., 2013.

Biological Activities and Potential Therapeutic Applications

While specific biological activity data for **Erythrinin F** is limited, the broader class of isoflavonoids from the *Erythrina* genus is known to possess a range of pharmacological properties. These activities provide a strong rationale for the investigation of **Erythrinin F**'s therapeutic potential.

Antimicrobial Activity

Flavonoids and isoflavonoids from various *Erythrina* species have demonstrated significant antibacterial, antifungal, and antiviral activities.^{[2][3][4]} For instance, erysubin F, a structurally related compound, has shown antimycobacterial activity.^[5] Given the prevalence of antimicrobial properties within this class of compounds, **Erythrinin F** is a candidate for screening against a panel of pathogenic microbes.

Anti-inflammatory and Antioxidant Activity

Many flavonoids from the *Erythrina* genus exhibit potent anti-inflammatory and antioxidant effects.^{[6][7][8]} These compounds can modulate inflammatory signaling pathways and scavenge free radicals, suggesting that **Erythrinin F** may also possess similar properties.^[6] Investigation into its effects on inflammatory markers and oxidative stress is warranted.

Cytotoxic Activity

Several isoflavonoids isolated from *Erythrina* species have been shown to exhibit cytotoxic effects against various cancer cell lines.^{[9][10]} This suggests that **Erythrinin F** could be a valuable lead compound in the development of novel anticancer agents.

Experimental Protocols

The following section details the experimental methodology for the isolation and structural elucidation of **Erythrinin F**, as described by Wang et al. (2013).

Isolation of Erythrinin F

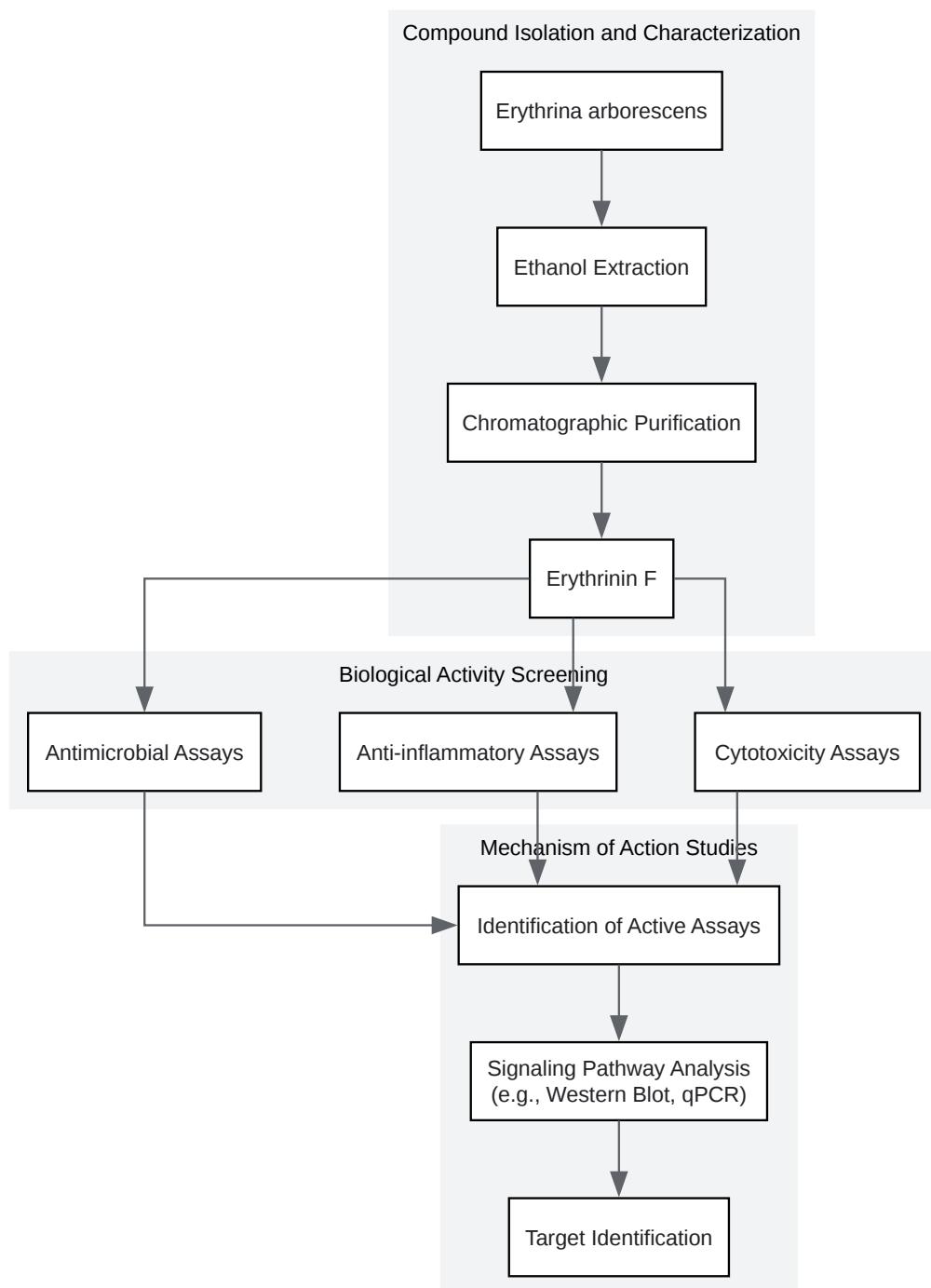
- Plant Material: The twigs of *Erythrina arborescens* were collected and identified.
- Extraction: The air-dried and powdered twigs were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.

- Fractionation: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by further separation using Sephadex LH-20 and preparative thin-layer chromatography to yield pure **Erythrinin F**.

Structural Elucidation

The structure of **Erythrinin F** was determined using the following spectroscopic techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition.
- NMR Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra were recorded on a Bruker AVANCE-500 spectrometer to determine the proton and carbon framework of the molecule. 2D-NMR experiments (COSY, HSQC, and HMBC) were used to establish the connectivity of the atoms.


Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the published literature linking **Erythrinin F** to specific signaling pathways. However, based on the known activities of other isoflavonoids, several pathways are of interest for future investigation.

Potential Signaling Pathways for Investigation

The diagram below illustrates a hypothetical workflow for investigating the biological activity and potential signaling pathway modulation by **Erythrinin F**.

Investigation Workflow for Erythrinin F

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans PMID: 18087807 | MCE [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Erythrinin F chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1632257#erythrinin-f-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com